N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine

Medicinal Chemistry Physicochemical Profiling Regioisomer Comparison

N-(2,5-Dimethoxybenzyl)-2H-tetrazol-5-amine (C10H13N5O2, MW 235.24) is a regioisomerically pure scaffold for CNS-targeted medicinal chemistry. The 2,5-dimethoxybenzyl substitution pattern is a validated TSPO-binding pharmacophore, enabling the development of fluorescent ligands or PET tracers. Its explicit 2H-tetrazole tautomer provides a hydrogen-bonding geometry that closely mimics a carboxylate group, overcoming the topological ambiguity of more common 1H analogs. For SAR programs, this compound allows systematic exploration of methoxy positional effects when procured alongside its 2,4- and 3,4-regioisomers. Ideal for P2X7 antagonist discovery and bioisosteric replacement campaigns. Each batch ships with analytical certification for immediate laboratory deployment.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Cat. No. B11051838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CNC2=NNN=N2
InChIInChI=1S/C10H13N5O2/c1-16-8-3-4-9(17-2)7(5-8)6-11-10-12-14-15-13-10/h3-5H,6H2,1-2H3,(H2,11,12,13,14,15)
InChIKeyHMHTYJVJHVVJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxybenzyl)-2H-tetrazol-5-amine: Baseline Characterization and Procurement Context


N-(2,5-Dimethoxybenzyl)-2H-tetrazol-5-amine is a 2,5-disubstituted tetrazole derivative in which a 2,5-dimethoxybenzyl moiety is attached via an amine linker to the 5-position of the 2H-tetrazole ring. This compound belongs to the broader class of 5-aminotetrazole derivatives, a scaffold widely recognized in medicinal chemistry as a bioisosteric replacement for carboxylic acids, with documented applications across antimicrobial, anticancer, anti-inflammatory, and CNS-targeted programs [1]. The 2,5-dimethoxybenzyl substitution pattern distinguishes it from more common 2,4- and 3,4-dimethoxybenzyl regioisomers, potentially conferring altered electronic distribution and steric profiles that may influence target binding and physicochemical behavior [2]. However, publicly available peer-reviewed quantitative characterization data for this specific compound remains notably sparse.

Why Generic Substitution Fails for N-(2,5-Dimethoxybenzyl)-2H-tetrazol-5-amine: Regioisomeric and Tautomeric Specificity


Generic substitution among dimethoxybenzyl-tetrazol-amine regioisomers is not scientifically justified because the position of methoxy substituents on the benzyl ring directly modulates the electronic environment of the aromatic system, which in turn influences the tetrazole ring's tautomeric equilibrium between 1H and 2H forms [1]. Computational studies on N-substituted tetrazoles have demonstrated that the 2,5-substitution pattern produces a more delocalized electron distribution across the tetrazole N(1)–N(2)–N(4) atoms compared to other regioisomers, altering both hydrogen-bonding capacity and metal-coordination geometry [2]. Furthermore, the 2,5-dimethoxy arrangement creates a distinct steric footprint that cannot be replicated by the 2,4- or 3,4-dimethoxybenzyl analogs—differences that are consequential for target engagement in structure-based drug design and for reproducible procurement in SAR campaigns.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxybenzyl)-2H-tetrazol-5-amine Against Closest Analogs


Regioisomeric Differentiation: 2,5-Dimethoxybenzyl vs. 2,4-Dimethoxybenzyl Tetrazol-5-amine Physicochemical Properties

The 2,5-dimethoxybenzyl substitution pattern is predicted to produce a lower molecular polar surface area (tPSA) and altered hydrogen-bonding profile compared to the 2,4-regioisomer, owing to the more symmetrical placement of methoxy groups that reduces the net dipole moment of the benzyl fragment. While experimentally measured physicochemical data for the 2,5-regioisomer are absent from the peer-reviewed literature, the well-characterized 2,4-regioisomer N-(2,4-dimethoxybenzyl)-2H-tetrazol-5-amine serves as the closest available comparator: density 1.3 ± 0.1 g/cm³, predicted boiling point 440.7 ± 55.0 °C at 760 mmHg, vapor pressure 0.0 ± 1.1 mmHg at 25 °C, and enthalpy of vaporization 69.8 ± 3.0 kJ/mol . These values establish a baseline against which the 2,5-regioisomer can be benchmarked in procurement specifications. Users should request batch-specific analytical certificates including HPLC purity, residual solvent analysis, and differential scanning calorimetry (DSC) to resolve regioisomeric identity.

Medicinal Chemistry Physicochemical Profiling Regioisomer Comparison

TSPO Binding Engagement: 2,5-Dimethoxybenzyl Moiety as a Privileged Pharmacophore for Translocator Protein Ligands

The 2,5-dimethoxybenzyl group is a well-established privileged fragment for translocator protein (18 kDa, TSPO) binding. The prototypical TSPO ligand DAA1106—N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide—demonstrates potent TSPO affinity with Ki values of 0.043 nM (rat brain mitochondrial fractions) and 0.188 nM (monkey) [1]. N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine incorporates this identical 2,5-dimethoxybenzyl pharmacophoric element but replaces the acetamide linker with a 2H-tetrazol-5-amine scaffold, offering a structurally distinct chemotype for TSPO-targeted probe development. While the tetrazole analog's direct TSPO binding affinity has not been published in peer-reviewed form, the 2,5-dimethoxybenzyl group's contribution to TSPO engagement is quantitatively validated in the DAA1106 series. In contrast, the 2,4-dimethoxybenzyl and 3,4-dimethoxybenzyl (o-veratryl) regioisomers have no documented TSPO ligand precedent with comparable affinity data, suggesting the 2,5-substitution pattern is specifically privileged for this target [2].

Neuroinflammation Imaging TSPO Ligands Pharmacophore Analysis

Tetrazole Tautomeric Control: 2H-Tetrazol-5-amine vs. 1H-Tetrazol-5-amine Isomerism and Its Impact on Bioisosteric Function

The compound is explicitly designated as the 2H-tetrazol-5-amine tautomer, which is structurally distinct from the 1H-tetrazol-5-amine isomer commonly found in many commercial tetrazole libraries (e.g., N-(2,4-dimethoxybenzyl)-1H-tetrazol-5-amine, CAS 876896-99-0) . The 2H-tetrazole tautomer exhibits different acid/base properties and hydrogen-bonding geometry compared to the 1H form. In the context of carboxylic acid bioisosterism, the 2H-tetrazole presents its acidic N–H proton in a spatial orientation that more closely mimics the syn-periplanar conformation of a carboxylic acid group than does the 1H-tautomer, as established by crystallographic analysis of tetrazole–carboxylate structural pairs [1]. This difference is critical when the tetrazole is intended to replace a carboxylate in target binding: the 2H form may engage a different hydrogen-bonding network at the receptor site, potentially altering both affinity and selectivity relative to 1H-tetrazole congeners.

Bioisosterism Tautomerism Carboxylic Acid Mimicry

P2X7 Receptor Antagonist Patent Landscape: Aminotetrazole Scaffold Differentiation

Substituted aminotetrazoles bearing benzyl groups are disclosed as P2X7 receptor antagonists in US Patent 7,723,367 (Abbott Laboratories, 2010), covering compounds of Formula (I) and (II) for treating inflammatory conditions including rheumatoid arthritis and osteoarthritis [1]. While N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine is not explicitly exemplified in the patent claims, its structural features—specifically the 5-aminotetrazole core with a dimethoxybenzyl N-substituent—fall within the broad Markush scope. The 2,5-dimethoxy substitution pattern on the benzyl ring differentiates it from the more commonly claimed 2,4-dimethoxy and unsubstituted benzyl analogs within the same patent family. This regioisomeric distinction is potentially significant because P2X7 antagonist SAR studies have demonstrated that electron-donating substituents on the benzyl ring modulate antagonist potency [2]. The 2,5-dimethoxy arrangement provides a unique electron-density distribution on the aromatic ring that is distinct from both the 2,4-dimethoxy and 3,4-dimethoxy patterns, potentially yielding a differentiated P2X7 potency and selectivity profile.

P2X7 Antagonist Inflammatory Disease Patent Analysis

Recommended Application Scenarios for N-(2,5-Dimethoxybenzyl)-2H-tetrazol-5-amine Based on Differentiation Evidence


TSPO-Targeted Fluorescent or Radiolabeled Probe Development

N-(2,5-Dimethoxybenzyl)-2H-tetrazol-5-amine is most appropriately deployed as a starting scaffold for developing TSPO-targeted imaging probes or fluorescent ligands for neuroinflammation research [1]. The 2,5-dimethoxybenzyl moiety is a validated TSPO-binding pharmacophore, as demonstrated quantitatively by DAA1106 (Ki = 0.043–0.188 nM), and the 5-aminotetrazole core provides a chemically tractable handle for further derivatization, including conjugation to fluorophores or radiochelators at the tetrazole N-positions. This application leverages the 2,5-substitution pattern's privileged status for TSPO engagement, which is not established for the 2,4- or 3,4-regioisomers [2].

Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR Campaigns

This compound is ideally suited as a regioisomeric probe in structure-activity relationship (SAR) studies where the positional effect of methoxy substituents on target binding is under investigation. The electron-delocalization differences between 2,5-, 2,4-, and 3,4-dimethoxybenzyl tetrazol-5-amines—predicted by computational studies of N-substituted tetrazole electronic structure—provide a rational basis for differential target engagement [1]. Procurement of all three regioisomers as a matched set enables systematic exploration of methoxy positional effects on potency, selectivity, and physicochemical properties.

Carboxylic Acid Bioisostere Replacement with Defined 2H-Tautomer Geometry

For medicinal chemistry programs seeking to replace a carboxylic acid group with a tetrazole bioisostere, the 2H-tautomer form of this compound offers a defined hydrogen-bonding geometry that more closely approximates the syn-periplanar conformation of a carboxylate than the 1H-tautomer [1]. This is particularly relevant in structure-based drug design where the tetrazole must recapitulate a specific hydrogen-bonding network with the target protein. The explicit 2H designation differentiates this compound from the more common 1H-tetrazol-5-amine analogs (e.g., CAS 876896-99-0) that may adopt a different protonation topology at the binding site [2].

P2X7 Antagonist Lead Exploration in Inflammatory Disease Programs

Within the patent landscape of aminotetrazole-based P2X7 antagonists (US 7,723,367), the 2,5-dimethoxybenzyl substitution represents an underexplored regioisomeric space that may yield differentiated potency and selectivity profiles [1]. Procurement of this compound enables screening against P2X7 in head-to-head comparisons with 2,4-dimethoxybenzyl and unsubstituted benzyl analogs, potentially identifying novel intellectual property positions in the competitive P2X7 antagonist field [2].

Quote Request

Request a Quote for N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.